6-Ethenyl-4-methoxy-2,2-dimethyl-2H-1-benzopyran
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Overview
Description
6-Ethenyl-4-methoxy-2,2-dimethyl-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a methoxy group at the 4th position, an ethenyl group at the 6th position, and two methyl groups at the 2nd position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-4-methoxy-2,2-dimethyl-2H-1-benzopyran typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxyphenol.
Alkylation: The precursor undergoes alkylation to introduce the dimethyl groups at the 2nd position.
Cyclization: The final step involves cyclization to form the benzopyran ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-4-methoxy-2,2-dimethyl-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted benzopyrans.
Scientific Research Applications
6-Ethenyl-4-methoxy-2,2-dimethyl-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Ethenyl-4-methoxy-2,2-dimethyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
- 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol
Uniqueness
6-Ethenyl-4-methoxy-2,2-dimethyl-2H-1-benzopyran is unique due to the presence of the ethenyl group at the 6th position, which imparts distinct chemical and biological properties compared to other benzopyran derivatives.
Properties
CAS No. |
79694-88-5 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
6-ethenyl-4-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C14H16O2/c1-5-10-6-7-12-11(8-10)13(15-4)9-14(2,3)16-12/h5-9H,1H2,2-4H3 |
InChI Key |
XRWDXWKXFWEYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C=C)OC)C |
Origin of Product |
United States |
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